Senkyunolide G

説明

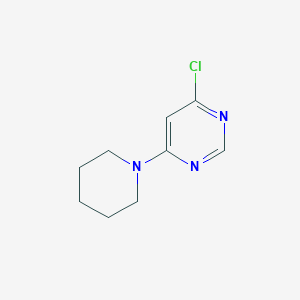

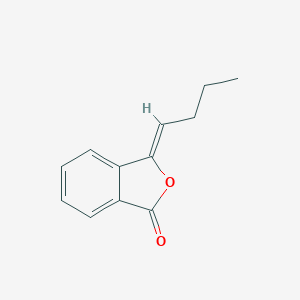

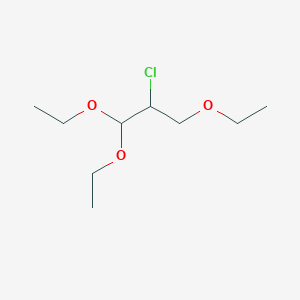

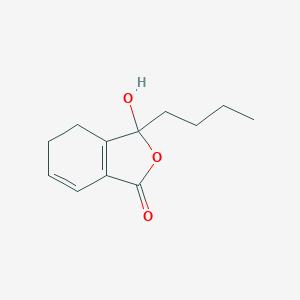

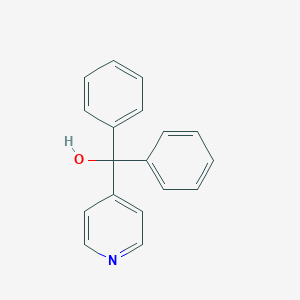

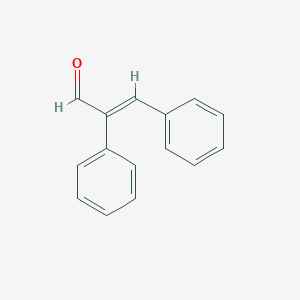

Senkyunolide G is a natural product that can be isolated from Angelica sinensis . It has a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a phthalide skeleton . The exact mass of this compound is 208.109944368 g/mol .Chemical Reactions Analysis

Senkyunolides, including this compound, have been studied for their pharmacological effects. These effects include analgesic, anti-inflammatory, antioxidant, anti-thrombotic, anti-tumor effects, and alleviating ischemia-reperfusion injury . The metabolic pathway of this compound is mainly phase Ⅱ metabolism .Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.25 g/mol . It is relatively stable to heat, acid, and oxygen, with good blood-brain barrier (BBB) permeability .科学的研究の応用

Anti-inflammatory and Neuroprotective Effects

Senkyunolide A and Z-ligustilide from Ligusticum chuanxiong (LCX) exhibit significant anti-inflammatory effects, particularly in neuroinflammation. These compounds have been shown to inhibit the production of proinflammatory mediators and protect neural cells from inflammation-induced toxicity. The action mechanisms involve the modulation of TNF-α mRNA degradation and are independent of certain common inflammatory pathways, suggesting a unique mode of action of these compounds (Or et al., 2011).

Stability and Metabolism

Senkyunolide A and I undergo specific degradation pathways influenced by environmental conditions like oxygen, temperature, and light. For instance, senkyunolide A can transform into butylphthalide through dehydrogenation, while senkyunolide I can convert into its isomer under certain conditions, highlighting the need for specific storage conditions to maintain their stability and potency (Xiao Hongbin, 2012).

Pharmacokinetics and Bioavailability

The pharmacokinetics of senkyunolides, particularly senkyunolide A , have been studied in depth. After administration, these compounds show rapid absorption and distribution but low oral bioavailability, which is partly due to instability in the gastrointestinal tract and significant first-pass hepatic metabolism. These studies are crucial for understanding the therapeutic potential and designing effective delivery systems for these compounds (Yan et al., 2007).

Therapeutic Potential and Mechanism of Action

Senkyunolide H has demonstrated notable neuroprotective effects against oxidative stress-induced apoptosis, with the underlying mechanism involving the ROS-mediated MAPK pathway. This suggests potential therapeutic applications in neurological disorders (Luo et al., 2019).

Senkyunolide A has also been shown to protect neural cells against corticosterone-induced apoptosis, a feature relevant to the treatment of depression. The protective effect involves modulating protein phosphatase 2A and α-synuclein signaling, indicating a complex interaction with neural pathways (Gong et al., 2018).

作用機序

Target of Action

Senkyunolide G is a natural product that can be isolated from Angelica sinensis A related compound, senkyunolide i, has been studied extensively and has shown potential as a cardio-cerebral vascular drug candidate

Mode of Action

It has been found that this compound has a high binding affinity with mcm2, a protein involved in the initiation of dna replication . This suggests that this compound may exert its effects by modulating DNA replication, but more research is needed to confirm this mechanism.

Biochemical Pathways

Related compounds have been found to affect key biological processes such as apoptosis and cell cycle . They also inhibit multiple signaling pathways, including PI3K/Akt, MAPK, and p53 pathways

Pharmacokinetics

Senkyunolide i, a related compound, is known to be rapidly absorbed in vivo and widely distributed in the kidneys, liver, and lungs . Its metabolic pathway is mainly phase II metabolism

Result of Action

Related compounds have been found to have various pharmacological effects, including analgesic, anti-inflammatory, antioxidant, anti-thrombotic, anti-tumor effects, and alleviating ischemia–reperfusion injury

Action Environment

Senkyunolide i, a related compound, is known to be relatively stable to heat, acid, and oxygen, with good blood–brain barrier (bbb) permeability

特性

IUPAC Name |

3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4,6,14H,2-3,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIFAEPLZJPSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C2=C(C=CCC2)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the pharmacokinetic profile of Senkyunolide G in humans?

A1: this compound exhibits a small distribution volume (0.10 l/kg) and is extensively bound to plasma proteins (99% bound), specifically albumin []. This high plasma protein binding suggests limited distribution to tissues and organs. Clearance from systemic circulation is likely slower compared to other phthalides in XueBiJing.

Q2: How does the pharmacokinetic profile of this compound compare to Senkyunolide I, another phthalide found in XueBiJing?

A2: this compound and Senkyunolide I, both present in XueBiJing, display contrasting pharmacokinetic behaviors. This compound has a smaller distribution volume (0.10 l/kg) and higher plasma protein binding (99%) than Senkyunolide I (1.32 l/kg distribution volume and 54% unbound) []. This difference suggests that Senkyunolide I might distribute more widely into tissues and have a faster clearance rate compared to this compound.

Q3: Has this compound been identified in other herbal medicines besides XueBiJing?

A3: Yes, this compound has been isolated and identified as a constituent of Angelica sinensis roots [, ]. This plant is a component of Xue-Fu-Zhu-Yu-Tang, a traditional Chinese medicine used for cardiovascular disease, where this compound was identified through HPLC-DAD-ESI-MS analysis [].

Q4: Are there any analytical techniques used to identify and quantify this compound in complex mixtures?

A4: Yes, researchers often utilize high-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI-MS) to identify and quantify this compound within complex mixtures like herbal medicines []. This method allows for separation based on chemical properties and structural confirmation through mass analysis.

Q5: What future research directions are important for understanding the therapeutic potential of this compound?

A5: While the pharmacokinetic profile of this compound has been partially characterized in humans, more research is needed to understand its absorption and metabolism pathways []. Investigating its interactions with drug-metabolizing enzymes and transporters will be crucial. Furthermore, in vitro and in vivo studies are necessary to elucidate its specific mechanisms of action and potential therapeutic targets, going beyond its presence in traditional medicines. This includes exploring its potential in various disease models and assessing its safety profile through toxicology studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)